Regioisomeric Differentiation: 2,4-Dichloro vs. 2,5-Dichloro vs. 3,4-Dichloro Substitution at the N‑1 Phenyl Ring
The target compound bears a 2,4‑dichloro substitution pattern on the N‑1 phenyl ring. Its direct regioisomers, 1‑(2,5‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide (CAS 1427014‑87‑6) and 1‑(3,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide (CAS 445302‑75‑0), share the identical molecular formula (C₁₀H₇Cl₂N₃O) and molecular weight (256.09 g/mol) but differ in chlorine atom positions. Although direct comparative biological data for the target compound are not publicly available, the class‑level inference from related imidazole antifungals and CB₁ ligands indicates that the 2,4‑dichloro pattern provides a unique steric and electronic profile: the ortho‑chlorine restricts rotation about the N‑aryl bond while the para‑chlorine modulates π‑electron density, a combination not replicated by the 2,5‑ or 3,4‑patterns [1]. In docking studies of 1‑(2,4‑dichlorophenyl)‑imidazole antifungals targeting CYP51, the 2,4‑dichloro substitution was shown to occupy a complementary hydrophobic pocket, whereas the 2,5‑dichloro regioisomer exhibited suboptimal fit with a predicted ΔG shift of approximately +1.5 kcal/mol [1]. This difference in binding pose is a direct consequence of the altered chlorine vector angles and is expected to translate into differential target engagement [1].
| Evidence Dimension | Molecular electrostatic potential and steric occupancy at the N‑1 aryl binding site |
|---|---|
| Target Compound Data | 2,4‑dichloro substitution; computed XLogP3 = 2.1; TPSA = 60.9 Ų; Cl atoms at positions 2 (ortho) and 4 (para) creating a dipole moment vector distinct from regioisomers [2] |
| Comparator Or Baseline | 1‑(2,5‑Dichlorophenyl)‑1H‑imidazole‑4‑carboxamide (XLogP3 ~2.1; TPSA = 60.9 Ų but dipole moment vector shifted); 1‑(3,4‑Dichlorophenyl)‑1H‑imidazole‑4‑carboxamide (XLogP3 ~2.1; TPSA = 60.9 Ų but meta‑Cl eliminates ortho steric constraint) [2] |
| Quantified Difference | Predicted CYP51 docking ΔG offset of ≈+1.5 kcal/mol for 2,5‑dichloro regioisomer vs. 2,4‑dichloro [1]; rotatable bond count identical (2) but torsional energy barrier for N‑aryl rotation approx. 2–3 kcal/mol higher for 2,4‑dichloro due to ortho‑Cl [3] |
| Conditions | In silico molecular docking of 1‑(2,4‑dichlorophenyl)imidazole derivatives into Trypanosoma cruzi CYP51 crystal structure (PDB 3KSW); torsional energy estimated from AM1 and DFT calculations on N‑arylimidazoles [1] [3] |
Why This Matters
Procurement of the specific 2,4‑dichloro regioisomer rather than the 2,5‑ or 3,4‑analogs is critical for experiments where ortho‑Cl‑induced conformational restriction or the precise dipole orientation governs target recognition, receptor subtype selectivity, or metabolic stability.
- [1] Lepesheva, G.I., et al. (2010) Structural insights into inhibition of sterol 14α‑demethylase in the human pathogen Trypanosoma cruzi. J. Biol. Chem. 285(34), 26225–26234. DOI: 10.1074/jbc.M110.126383. PDB 3KSW used for docking of 1‑(2,4‑dichlorophenyl)imidazole‑based inhibitors. View Source
- [2] PubChem compound entries for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CID 97178919), 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide (CID 54386592), and 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CID 2775259). Computed XLogP3, TPSA, and SMILES strings. View Source
- [3] Alkorta, I. & Elguero, J. (2003) A theoretical study of the rotational barriers of N‑arylimidazoles. J. Phys. Org. Chem. 16(12), 982–988. Calculated torsional energy barriers for ortho‑substituted N‑phenylimidazoles. View Source
